molecular formula C11H17N3O2 B13215608 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13215608
M. Wt: 223.27 g/mol
InChI Key: PFSKKWXAKFMKQQ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by the introduction of the cyclobutane ring and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the amino group and the pyrazole moiety, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-14-9(3-6-13-14)8(7-12)11(10(15)16)4-2-5-11/h3,6,8H,2,4-5,7,12H2,1H3,(H,15,16)

InChI Key

PFSKKWXAKFMKQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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